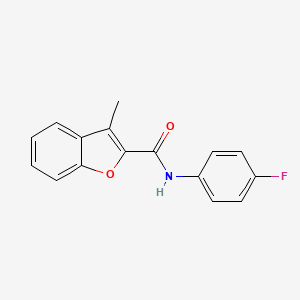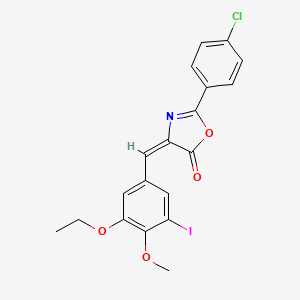
N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide, also known as EPHEDRINE, is a synthetic compound that is commonly used as a nasal decongestant, appetite suppressant, and stimulant. It is a member of the phenethylamine family and is structurally similar to amphetamines. EPHEDRINE has been widely used in the past for its medicinal properties, but its use has been restricted due to its potential for abuse and adverse effects.
Aplicaciones Científicas De Investigación
N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has been extensively studied for its pharmacological effects on the central nervous system. It has been shown to have a stimulant effect on the sympathetic nervous system, leading to increased heart rate, blood pressure, and metabolism. N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has also been studied for its potential as a weight loss aid and athletic performance enhancer.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide involves the release of norepinephrine from nerve terminals in the sympathetic nervous system. This leads to the activation of adrenergic receptors, which results in the stimulation of various physiological processes. N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide also inhibits the reuptake of norepinephrine, leading to increased levels of the neurotransmitter in the synaptic cleft.
Biochemical and Physiological Effects:
N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and metabolism, leading to increased energy expenditure and weight loss. N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide also has a bronchodilator effect, making it useful in the treatment of asthma and other respiratory conditions. However, N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide can also have adverse effects, including anxiety, insomnia, and cardiovascular complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It can also be easily synthesized and modified for research purposes. However, N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has limitations as well. Its potential for abuse and adverse effects make it difficult to use in human studies. Animal studies may be more appropriate for investigating the effects of N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide.
Direcciones Futuras
There are several future directions for research on N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide. One area of interest is its potential as a treatment for obesity and metabolic disorders. N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has been shown to have a thermogenic effect, increasing energy expenditure and leading to weight loss. Further research is needed to determine the safety and efficacy of N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide for these applications. Another area of interest is the use of N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide as a cognitive enhancer. N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has been shown to improve cognitive function in animal studies, and further research is needed to investigate its potential for human use. Finally, N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide may have potential as a treatment for addiction and withdrawal. Its effects on the sympathetic nervous system may make it useful in managing withdrawal symptoms from drugs of abuse.
Métodos De Síntesis
N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide can be synthesized by the reduction of ephedrone, which is derived from the Chinese herb Ephedra sinica. The reduction process involves the use of lithium aluminum hydride or sodium borohydride as reducing agents. The resulting product is a white crystalline powder that is soluble in water and alcohol.
Propiedades
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-4-17(16-12-7-6-8-13-16)19(21)20(5-2)18-14-10-9-11-15(18)3/h6-14,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGZYNGAUZLOIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5169831.png)
![N-{1-[1-(2,5-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5169835.png)

![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)
![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)


![2-chloro-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5169888.png)
![6-chloro-2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5169901.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-iodobenzamide](/img/structure/B5169910.png)
![{4-(2-phenoxyethyl)-1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5169912.png)
